(2R,4S,5R)-4,5-Dihydroxy-2-methyloxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S,5R)-4,5-Dihydroxy-2-methyloxane-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound features a six-membered oxane ring with two hydroxyl groups and a carboxylic acid group, making it a versatile molecule in organic synthesis and biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-4,5-Dihydroxy-2-methyloxane-2-carboxylic acid can be achieved through several methods. One common approach involves the use of aldol condensation reactions followed by selective reduction and oxidation steps to introduce the hydroxyl and carboxylic acid functionalities. The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide for the aldol condensation, followed by catalytic hydrogenation for reduction and mild oxidizing agents like pyridinium chlorochromate for oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biocatalytic processes using specific enzymes that can selectively introduce the desired stereochemistry. These processes are often more environmentally friendly and can be scaled up efficiently. Additionally, continuous flow reactors may be employed to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2R,4S,5R)-4,5-Dihydroxy-2-methyloxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(2R,4S,5R)-4,5-Dihydroxy-2-methyloxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism by which (2R,4S,5R)-4,5-Dihydroxy-2-methyloxane-2-carboxylic acid exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors that facilitate its conversion to active forms.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxybenzoate: A compound with similar hydroxyl and carboxylic acid functionalities but with a different core structure.
4-Hydroxy-2-quinolones: Compounds with hydroxyl groups and a carboxylic acid group, but with a quinolone core.
Uniqueness
(2R,4S,5R)-4,5-Dihydroxy-2-methyloxane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups on an oxane ring. This combination of features makes it particularly valuable in stereoselective synthesis and as a versatile intermediate in various chemical reactions.
Properties
IUPAC Name |
(2R,4S,5R)-4,5-dihydroxy-2-methyloxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-7(6(10)11)2-4(8)5(9)3-12-7/h4-5,8-9H,2-3H2,1H3,(H,10,11)/t4-,5+,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNMFWKACGLDJE-HBPOCXIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(CO1)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H]([C@@H](CO1)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.